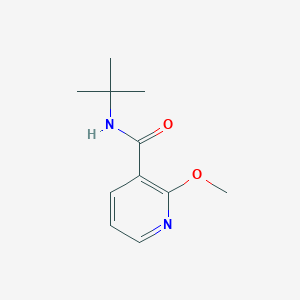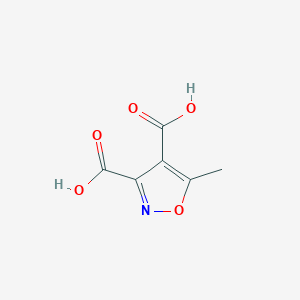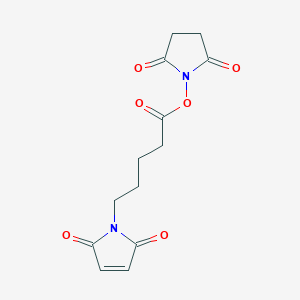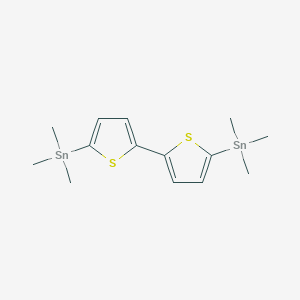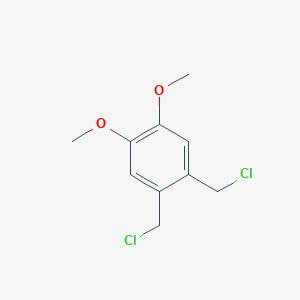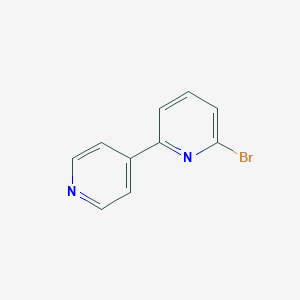
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is an organosilicon compound that features both a methylthio group and a trimethylsilyl group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloropyridine with sodium methylthiolate to introduce the methylthio group, followed by the reaction with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for Trimethyl-(6-methylsulfanylpyridin-2-yl)silane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions or strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride), strong bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyridines depending on the reagent used.
科学研究应用
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Trimethyl-(6-methylsulfanylpyridin-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive methylthio and trimethylsilyl groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)pyridine: Lacks the methylthio group, making it less versatile in certain reactions.
2-(Methylthio)pyridine: Lacks the trimethylsilyl group, which limits its reactivity in some contexts.
Uniqueness
Trimethyl-(6-methylsulfanylpyridin-2-yl)silane is unique due to the presence of both the methylthio and trimethylsilyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .
属性
CAS 编号 |
199273-59-1 |
|---|---|
分子式 |
C9H15NSSi |
分子量 |
197.37 g/mol |
IUPAC 名称 |
trimethyl-(6-methylsulfanylpyridin-2-yl)silane |
InChI |
InChI=1S/C9H15NSSi/c1-11-8-6-5-7-9(10-8)12(2,3)4/h5-7H,1-4H3 |
InChI 键 |
DXPJMFNPVFXSIY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
规范 SMILES |
C[Si](C)(C)C1=NC(=CC=C1)SC |
同义词 |
Pyridine, 2-(methylthio)-6-(trimethylsilyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


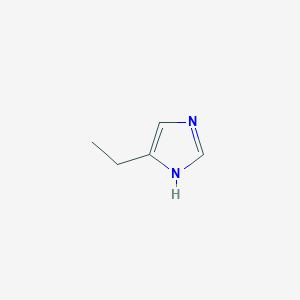
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
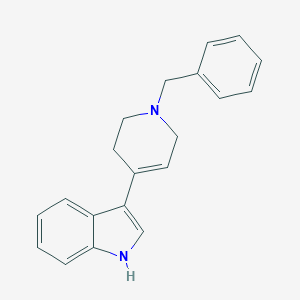
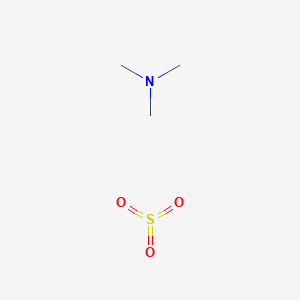
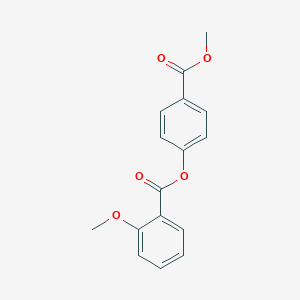
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)
